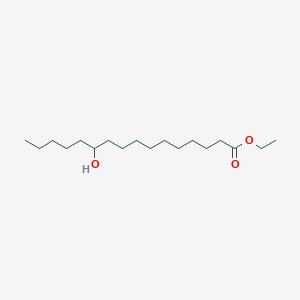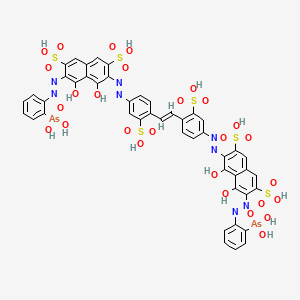
3-(3-Methylphenyl)-1-propylpiperidine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenyl group and a propyl chain. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) typically involves the reaction of 3-methylphenylmagnesium bromide with 1-propylpiperidine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
In an industrial setting, the production of 3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methylphenyl)-1-propylpiperidine
- 3-(3-Methylphenyl)-1-butylpiperidine
- 3-(3-Methylphenyl)-1-ethylpiperidine
Uniqueness
3-(3-Methylphenyl)-1-propylpiperidine–hydrogen chloride (1/1) is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Propiedades
| 79412-51-4 | |
Fórmula molecular |
C15H24ClN |
Peso molecular |
253.81 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-1-propylpiperidine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-3-9-16-10-5-8-15(12-16)14-7-4-6-13(2)11-14;/h4,6-7,11,15H,3,5,8-10,12H2,1-2H3;1H |
Clave InChI |
RHFLFFLNDKHYFG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC(C1)C2=CC=CC(=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)




![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
